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Compound of Interest

Compound Name: (s)-2-Benzylaziridine

Cat. No.: B106299 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(S)-2-Benzylaziridine is a chiral heterocyclic compound of significant interest in organic

synthesis and medicinal chemistry. Its strained three-membered ring structure imparts high

reactivity, making it a versatile intermediate for the stereoselective synthesis of a variety of

nitrogen-containing molecules, including amino acids, alkaloids, and pharmaceutical agents.

This technical guide provides a comprehensive overview of the core chemical properties of

(S)-2-benzylaziridine, including its physical characteristics, spectroscopic data, synthesis, and

key chemical transformations. Detailed experimental protocols for its preparation and a

representative ring-opening reaction are provided, along with visualizations of synthetic and

mechanistic pathways to facilitate a deeper understanding for researchers in drug discovery

and development.

Core Chemical and Physical Properties
(S)-2-Benzylaziridine is a colorless to pale beige oil at room temperature.[1] It is characterized

by its chiral center at the C2 position of the aziridine ring, leading to its utility in asymmetric

synthesis.

Table 1: Physical and Chemical Properties of (S)-2-Benzylaziridine
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Property Value Reference

Molecular Formula C₉H₁₁N [2][3]

Molecular Weight 133.19 g/mol [2]

CAS Number 73058-30-7 [2]

Appearance Colorless to Pale Beige Oil [1]

Density 1.044 g/cm³ [2]

Boiling Point 204.6 °C at 760 mmHg [2]

Flash Point 76.5 °C [2]

Refractive Index 1.568 [2]

Storage Temperature -20°C, under inert atmosphere [1][2]

Solubility
Soluble in chloroform, ethanol,

methanol
[1]

Spectroscopic Data
The structural characterization of (S)-2-benzylaziridine is accomplished through various

spectroscopic techniques. The following data are representative of its spectral features.

Table 2: Spectroscopic Data of (S)-2-Benzylaziridine
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Spectrum Type Key Peaks / Shifts (δ in ppm, ν in cm⁻¹)

¹H NMR

Data not explicitly found in search results, but

typical shifts for similar structures suggest:

Phenyl protons (~7.2-7.4 ppm), Aziridine ring

protons (~1.5-3.0 ppm), Benzylic protons (~2.5-

3.0 ppm), N-H proton (broad singlet, variable).

¹³C NMR

Data not explicitly found in search results, but

typical shifts for similar structures suggest:

Phenyl carbons (~126-140 ppm), Benzylic

carbon (~40-45 ppm), Aziridine carbons (~30-40

ppm).

FTIR (cm⁻¹)

Data not explicitly found in search results, but

characteristic absorptions would include: N-H

stretch (~3200-3400 cm⁻¹), C-H (aromatic)

stretch (~3000-3100 cm⁻¹), C-H (aliphatic)

stretch (~2800-3000 cm⁻¹), C=C (aromatic)

stretch (~1450-1600 cm⁻¹), C-N stretch (~1000-

1200 cm⁻¹).

Synthesis of (S)-2-Benzylaziridine
The enantioselective synthesis of (S)-2-benzylaziridine is crucial for its application as a chiral

building block. A common and effective method involves the cyclization of a chiral amino

alcohol precursor, such as (S)-phenylalaninol. This process typically involves activation of the

hydroxyl group followed by intramolecular nucleophilic substitution by the amino group.

Experimental Protocol: Synthesis from (S)-
Phenylalaninol
This protocol is a representative procedure based on established methods for the synthesis of

aziridines from β-amino alcohols.

Materials:

(S)-Phenylalaninol
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Triphenylphosphine (PPh₃)

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

Anhydrous tetrahydrofuran (THF)

Sodium bicarbonate (sat. aq. solution)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexanes and Ethyl acetate for elution

Procedure:

To a stirred solution of (S)-phenylalaninol (1.0 eq) in anhydrous THF at 0 °C under an inert

atmosphere (e.g., argon or nitrogen), add triphenylphosphine (1.2 eq).

Slowly add DIAD or DEAD (1.2 eq) dropwise to the solution. The reaction mixture may turn

from colorless to a pale yellow.

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction

progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate.

Extract the aqueous layer with ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by flash column chromatography on silica gel using a gradient of

hexanes and ethyl acetate to afford pure (S)-2-benzylaziridine.
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Expected Yield: 60-80%

Synthesis of (S)-2-Benzylaziridine

(S)-Phenylalaninol

PPh3, DIAD (or DEAD)
Anhydrous THF, 0°C to RT

1.

Intramolecular Cyclization
(Mitsunobu Reaction)

2.

(S)-2-Benzylaziridine

3.

Work-up & Purification
(Extraction, Chromatography)

4.

Click to download full resolution via product page

Caption: Synthetic workflow for (S)-2-benzylaziridine.

Chemical Reactivity and Key Reactions
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The high ring strain of the aziridine ring in (S)-2-benzylaziridine makes it susceptible to

nucleophilic ring-opening reactions. These reactions are highly valuable as they proceed with

high stereospecificity (typically with inversion of configuration at the site of attack) and can be

regioselective.

Nucleophilic Ring-Opening Reactions
The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the

reaction conditions. In general, under neutral or basic conditions, nucleophilic attack occurs

preferentially at the less sterically hindered carbon (C3). Under acidic conditions, the reaction

may proceed through an aziridinium ion intermediate, and the attack may occur at the more

substituted carbon (C2) due to electronic stabilization.

Common nucleophiles for the ring-opening of (S)-2-benzylaziridine include organocuprates

(Gilman reagents), Grignard reagents, organolithium compounds, hydrides, halides, and

various heteroatomic nucleophiles.

Experimental Protocol: Ring-Opening with an
Organocuprate
This protocol describes a representative regioselective ring-opening of (S)-2-benzylaziridine
using a Gilman reagent, which typically attacks the less substituted carbon atom.

Materials:

(S)-2-Benzylaziridine

Copper(I) iodide (CuI)

Organolithium reagent (e.g., n-butyllithium)

Anhydrous diethyl ether or THF

Ammonium chloride (sat. aq. solution)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography
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Hexanes and Ethyl acetate for elution

Procedure:

In a flame-dried flask under an inert atmosphere, suspend CuI (1.1 eq) in anhydrous diethyl

ether or THF at -78 °C.

Slowly add the organolithium reagent (2.2 eq) to the cooled suspension to form the lithium

diorganocuprate (Gilman reagent).

In a separate flask, dissolve (S)-2-benzylaziridine (1.0 eq) in anhydrous diethyl ether or

THF.

Slowly add the solution of (S)-2-benzylaziridine to the freshly prepared Gilman reagent at

-78 °C.

Allow the reaction to stir at -78 °C for a specified time (e.g., 1-3 hours), then slowly warm to

room temperature and stir overnight. Monitor the reaction by TLC.

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride.

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the

corresponding β-substituted amine.
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Ring-Opening of (S)-2-Benzylaziridine

(S)-2-Benzylaziridine

Lithium Diorganocuprate (R2CuLi)
Anhydrous Ether/THF, -78°C to RT

1.

SN2-type Nucleophilic Attack
at the less substituted carbon

2.

Chiral β-Substituted Amine

3.

Quenching & Purification
(NH4Cl, Extraction, Chromatography)

4.

Click to download full resolution via product page

Caption: Ring-opening reaction of (S)-2-benzylaziridine.

Applications in Drug Discovery and Development
The chiral amines produced from the ring-opening of (S)-2-benzylaziridine are valuable

precursors in the synthesis of a wide range of biologically active molecules. The ability to

introduce various substituents with stereochemical control makes this methodology highly
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attractive for the construction of compound libraries for drug screening and the total synthesis

of complex natural products with therapeutic potential.

Safety Information
(S)-2-Benzylaziridine should be handled with care in a well-ventilated fume hood. It is

advisable to wear appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat. Aziridines as a class of compounds are known to be potential

alkylating agents and should be treated as toxic. Refer to the Safety Data Sheet (SDS) for

detailed handling and safety information.

Conclusion
(S)-2-Benzylaziridine is a key chiral intermediate whose chemical properties are dominated by

the reactivity of its strained three-membered ring. Its utility in asymmetric synthesis, particularly

in the stereocontrolled formation of C-N and C-C bonds through nucleophilic ring-opening

reactions, makes it an invaluable tool for chemists in academia and industry. A thorough

understanding of its synthesis, reactivity, and handling is essential for its effective application in

the development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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